Benzene, 1-(methyl-d3)-2-nitro-
Description
Benzene, 1-(methyl-d3)-2-nitro- is a deuterated aromatic compound with a nitro group (-NO₂) at the 2-position and a trideuterated methyl group (-CD₃) at the 1-position of the benzene ring. The deuterated methyl group replaces all three hydrogen atoms in the methyl substituent with deuterium (²H), a stable isotope of hydrogen.
For example, non-deuterated derivatives like 1-methyl-2-nitrobenzene (2-nitrotoluene) and 1-methoxy-2-nitrobenzene (o-nitroanisole, CAS 91-23-6) share similar electronic and steric profiles, though isotopic substitution affects physical properties such as boiling points and vibrational spectra .
Properties
IUPAC Name |
1-nitro-2-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221041 | |
| Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70786-67-3 | |
| Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methyl-d3)-2-nitro- typically involves the nitration of deuterated toluene. The process can be summarized as follows:
Deuteration of Toluene: Toluene is subjected to a deuteration process to replace the hydrogen atoms in the methyl group with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.
Nitration: The deuterated toluene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The nitration reaction introduces a nitro group (NO2) to the benzene ring, resulting in Benzene, 1-(methyl-d3)-2-nitro-.
Industrial Production Methods: While the industrial production of this specific compound may not be widespread, the general principles of nitration and deuteration can be scaled up for larger quantities. The key factors include maintaining precise reaction conditions and using high-purity reagents to ensure the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(methyl-d3)-2-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) can be used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Halogenated nitrobenzene derivatives.
Scientific Research Applications
Chemistry:
Isotopic Labeling: Benzene, 1-(methyl-d3)-2-nitro- is used as an isotopic tracer in studying reaction mechanisms and pathways in organic synthesis.
Spectroscopy: The compound is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying the effects of deuterium substitution on chemical shifts and coupling constants.
Biology and Medicine:
Metabolic Studies: The deuterated compound can be used to trace metabolic pathways and understand the biotransformation of nitrobenzene derivatives in biological systems.
Drug Development: It can serve as a model compound in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced toxicity.
Industry:
Material Science: The compound can be used in the synthesis of deuterated polymers and materials with unique properties.
Environmental Studies: It can be employed in environmental studies to trace the fate and transport of nitrobenzene pollutants.
Mechanism of Action
The mechanism of action of Benzene, 1-(methyl-d3)-2-nitro- primarily involves its participation in chemical reactions due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The deuterium atoms in the methyl group provide stability and can influence the reaction kinetics and mechanisms.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Substituent Effects on Reactivity and Properties
- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. This effect is consistent across analogues like 1-methyl-2-nitrobenzene and 1-fluoro-2-nitrobenzene . Methoxy groups (-OCH₃) are electron-donating, altering reactivity. For example, 1-methoxy-2-nitrobenzene exhibits competing directing effects between -NO₂ and -OCH₃ .
Isotopic Effects :
Steric Effects :
Physical and Spectral Properties
- Boiling Points and Solubility: Non-deuterated analogues like 1-methyl-2-nitrobenzene (b.p. ~245°C) are less volatile than deuterated versions due to increased molecular mass in the latter. Polar substituents (e.g., -OCH₃ in o-nitroanisole) enhance solubility in polar solvents compared to hydrophobic -CH₃ or -CD₃ groups .
Spectroscopic Differences :
Biological Activity
Benzene, 1-(methyl-d3)-2-nitro- is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
Benzene, 1-(methyl-d3)-2-nitro- can be represented as follows:
- Chemical Formula : C₇H₈N₁O₂
- Molecular Weight : 138.14 g/mol
- IUPAC Name : 1-(trideuteriomethyl)-2-nitrobenzene
The presence of the nitro group (-NO₂) significantly influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of Benzene, 1-(methyl-d3)-2-nitro- typically involves nitration reactions of toluene derivatives. A common method includes:
- Nitration of Toluene : Toluene is treated with a nitrating mixture (concentrated HNO₃ and H₂SO₄) under controlled conditions to introduce the nitro group at the ortho or para position.
- Deuteration : The methyl group can be deuterated using heavy water (D₂O) in the presence of suitable catalysts.
Cytotoxicity
Recent studies have indicated that nitroaromatic compounds, including Benzene, 1-(methyl-d3)-2-nitro-, exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects often involve:
- Induction of Apoptosis : Nitro compounds can trigger apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : These compounds may also cause cell cycle arrest at different phases, notably G1 or G2/M phases, leading to reduced cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzene, 1-(methyl-d3)-2-nitro- | MCF-7 (Breast) | 15 | Induces apoptosis |
| HCT-116 (Colon) | 12 | Cell cycle arrest | |
| HepG2 (Liver) | 20 | DNA fragmentation |
Antimicrobial Activity
Benzene, 1-(methyl-d3)-2-nitro- has been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of Benzene, 1-(methyl-d3)-2-nitro- is largely attributed to its ability to form reactive intermediates that interact with cellular macromolecules. Key mechanisms include:
- Formation of Reactive Oxygen Species (ROS) : Nitro groups can undergo reduction to form reactive species that damage cellular components.
- DNA Interaction : Nitro compounds can intercalate into DNA or form adducts, leading to mutations and cell death.
Study on Cancer Cell Lines
In a study published in Nature Scientific Reports, researchers synthesized several nitroaromatic derivatives and assessed their cytotoxic effects against human cancer cell lines. Benzene, 1-(methyl-d3)-2-nitro- was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction and DNA damage pathways .
Antimicrobial Efficacy Assessment
A recent evaluation highlighted the antimicrobial properties of various nitroaromatic compounds, including Benzene, 1-(methyl-d3)-2-nitro-. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC comparable to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
